

An In-Depth Technical Guide to Imidazole-Based Compounds in Research and Development

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Compound of Interest

Compound Name: 4-Isopropyl-m-phenylenediamine

Cat. No.: B077348

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Disclaimer: The CAS number provided in the topic, 14235-45-1, corresponds to the chemical **4-isopropyl-m-phenylenediamine**. This compound is primarily utilized in polymer and materials science. However, the specified audience and core requirements—focusing on drug development, experimental protocols, and signaling pathways—strongly suggest an interest in a different, yet structurally related, class of compounds. The imidazole scaffold is of paramount importance in pharmaceutical research. A key building block in this area is 1-(3-aminopropyl)imidazole (CAS 5036-48-6). This guide will focus comprehensively on 1-(3-aminopropyl)imidazole to align with the technical needs of researchers, scientists, and drug development professionals. A summary of **4-isopropyl-m-phenylenediamine** is provided in Appendix A for clarity.

Technical Guide: 1-(3-Aminopropyl)imidazole (CAS 5036-48-6)

Introduction

1-(3-Aminopropyl)imidazole, also known as N-(3-aminopropyl)imidazole, is a versatile heterocyclic compound that serves as a critical building block in medicinal chemistry and materials science. Its structure, featuring a primary amine and an imidazole ring, imparts unique pH-responsive properties, making it an invaluable tool for developing advanced drug delivery systems, gene therapies, and novel therapeutic agents. The imidazole moiety, with a pKa around 6, allows for protonation in acidic environments, such as those found in

endosomes and the tumor microenvironment. This property is exploited to trigger conformational changes in polymers, leading to controlled release of therapeutic payloads.

Chemical and Physical Properties

The physicochemical properties of 1-(3-aminopropyl)imidazole are summarized in the table below, providing a quick reference for experimental design and handling.

Property	Value
CAS Number	5036-48-6
Molecular Formula	C ₆ H ₁₁ N ₃
Molecular Weight	125.17 g/mol
Appearance	Clear, colorless liquid
Density	1.049 g/mL at 25 °C
Melting Point	-68 °C
Boiling Point	296 °C
Flash Point	>110 °C (>230 °F)
Refractive Index	n _{20/D} 1.519
pKa	9.08 (predicted)
Water Solubility	Miscible
LogP	-0.57 at 23°C

Synthesis and Experimental Protocols

1-(3-Aminopropyl)imidazole is typically synthesized through a two-step process involving the cyanoethylation of imidazole followed by the reduction of the resulting nitrile.

3.1 Protocol: Two-Step Synthesis from Imidazole

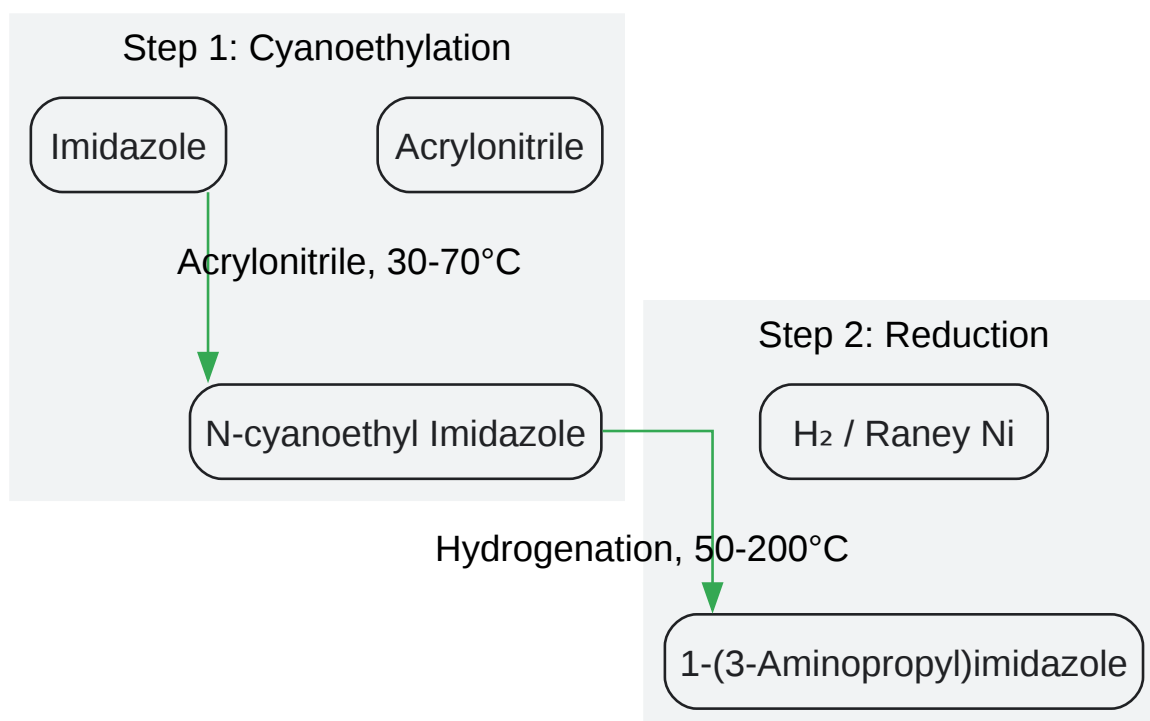
This protocol outlines a common laboratory-scale synthesis.

Step 1: Synthesis of N-cyanoethyl Imidazole

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve imidazole in a suitable solvent.
- **Reagent Addition:** Slowly add acrylonitrile to the imidazole solution. The molar ratio of imidazole to acrylonitrile is typically between 1:1 and 1:2.
- **Reaction Conditions:** Stir the mixture at a temperature between 30-70 °C for 1-10 hours.
- **Work-up:** After the reaction is complete, remove the solvent under reduced pressure to yield N-cyanoethyl imidazole.

Step 2: Reduction to 1-(3-Aminopropyl)imidazole

- **Catalyst and Solvent:** In a high-pressure reactor, suspend Raney Nickel catalyst in a suitable solvent (e.g., ethanol) containing the N-cyanoethyl imidazole from Step 1.
- **Hydrogenation:** Pressurize the reactor with hydrogen gas to 1-20 MPa.
- **Reaction Conditions:** Heat the mixture to 50-200 °C and stir for 2-10 hours.
- **Isolation:** After the reaction, cool the reactor, filter off the catalyst, and remove the solvent by distillation to obtain the final product, 1-(3-aminopropyl)imidazole.



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Caption: Synthesis workflow for 1-(3-aminopropyl)imidazole.

Applications in Research and Drug Development

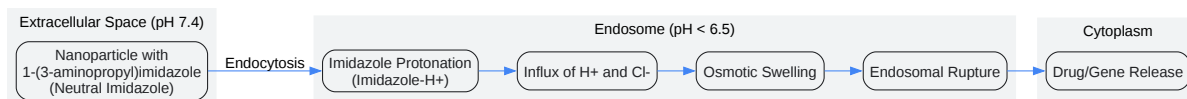
The unique properties of 1-(3-aminopropyl)imidazole make it a valuable component in several areas of pharmaceutical research.

4.1 pH-Sensitive Polymers for Drug and Gene Delivery

1-(3-Aminopropyl)imidazole is frequently grafted onto polymer backbones, such as polyaspartamides or dextrans, to create pH-sensitive nanocarriers.^{[1][2]} These carriers are designed to be stable at physiological pH (7.4) but undergo conformational changes in acidic environments.

- **Mechanism of Action - The Proton Sponge Effect:** When a nanoparticle carrying a therapeutic agent is taken up by a cell through endocytosis, it becomes trapped within an endosome. The endosome's internal environment becomes progressively more acidic. The imidazole groups on the polymer become protonated, leading to an influx of protons and

chloride ions into the endosome.[3][4] This influx causes osmotic swelling and eventual rupture of the endosomal membrane, releasing the therapeutic payload into the cytoplasm where it can exert its effect.[5] This mechanism, known as the "proton sponge effect," is crucial for overcoming endosomal entrapment, a major barrier in drug and gene delivery.[1][5]



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Caption: The "Proton Sponge Effect" mechanism for endosomal escape.

4.2 Antimicrobial Agents

The imidazole nucleus is a core scaffold in many antimicrobial drugs.[6] Derivatives of 1-(3-aminopropyl)imidazole are synthesized and evaluated for their activity against various bacterial and fungal strains.[7] The primary amine group provides a convenient handle for further chemical modification to create libraries of compounds for screening. The mechanism of action for many imidazole-based antimicrobials involves the disruption of cell wall synthesis or interference with DNA replication.[7]

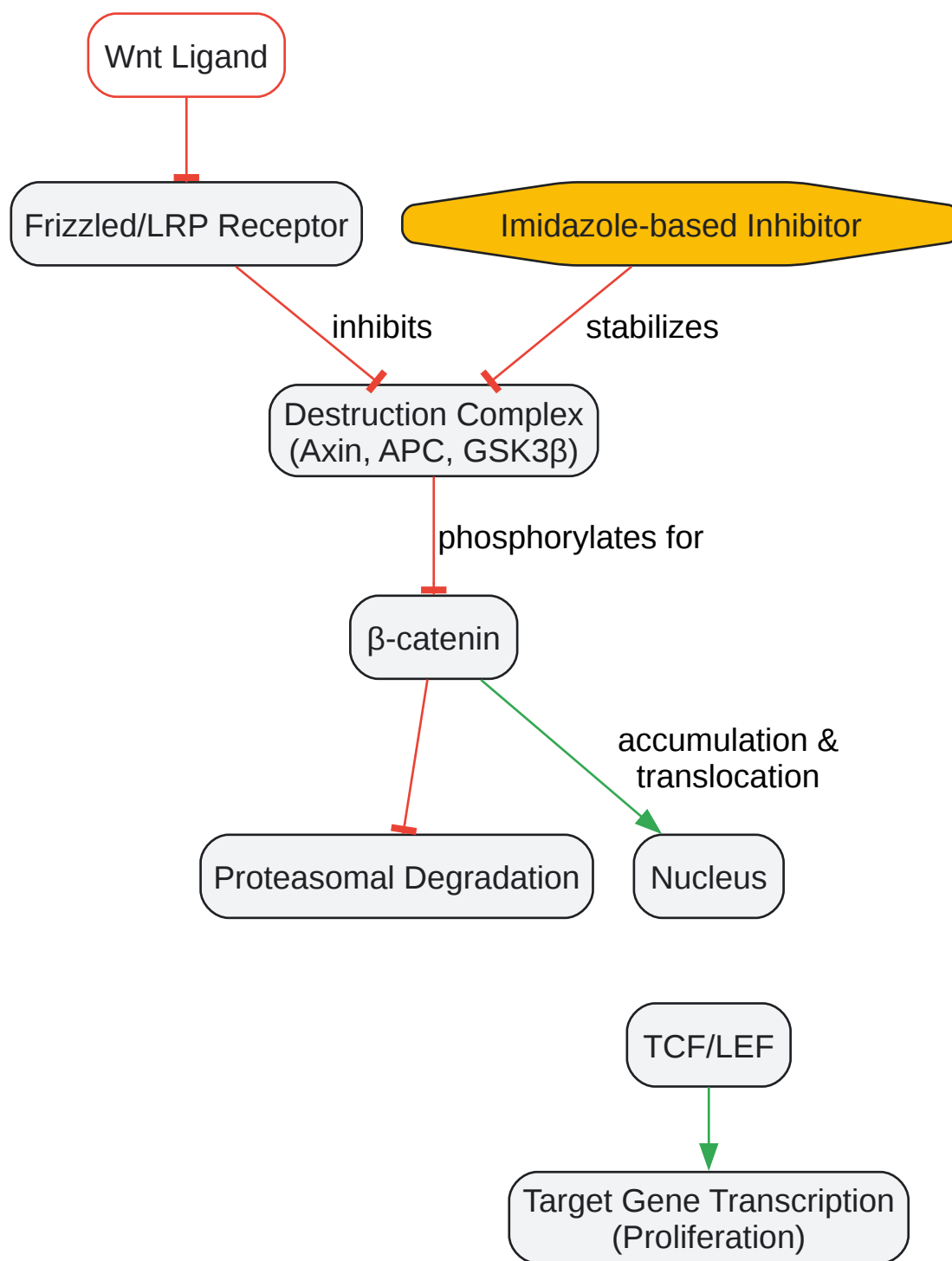
4.3 Ligands in Coordination Chemistry

The nitrogen atoms in the imidazole ring and the primary amine make 1-(3-aminopropyl)imidazole an effective ligand for coordinating with metal ions. This property is utilized in the development of metal-based therapeutics and as catalysts in organic synthesis.

Signaling Pathways and Mechanism of Action

While 1-(3-aminopropyl)imidazole itself is not a direct modulator of specific signaling pathways, its derivatives and the broader class of imidazole-containing compounds are known to interact with key cellular pathways.

- **Wnt/ β -catenin Pathway:** Some imidazole-based compounds have been investigated as inhibitors of the Wnt/ β -catenin signaling pathway, which is often dysregulated in various cancers.[8][9] These inhibitors can stabilize the "destruction complex," leading to the degradation of β -catenin and downregulation of target genes involved in cell proliferation.
- **Kinase Inhibition:** The imidazole scaffold is present in numerous kinase inhibitors used in oncology. 1-(3-aminopropyl)imidazole can serve as a starting material for the synthesis of novel kinase inhibitors.



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Caption: General mechanism of Wnt/β-catenin pathway inhibition by some imidazole derivatives.

Appendix A: 4-isopropyl-m-phenylenediamine (CAS 14235-45-1)

A.1 Properties and Uses

4-isopropyl-m-phenylenediamine is an aromatic amine primarily used as a monomer in the synthesis of high-performance polymers, particularly polyimides. These polymers are known for their excellent thermal stability and mechanical properties.

Property	Value
CAS Number	14235-45-1
Molecular Formula	C ₉ H ₁₄ N ₂
Molecular Weight	150.22 g/mol
Synonyms	4-(1-Methylethyl)-1,3-benzenediamine, 2,4-diamino-1-isopropylbenzene
Primary Use	Monomer for polyimide synthesis

Its use in forming polyimide matrix electrolytes for applications like batteries has been documented. The synthesis involves reacting the diamine with a dianhydride, such as pyromellitic dianhydride (PMDA). The resulting polyimide is often soluble in organic solvents, which facilitates its processing into films and coatings. There is no significant evidence in the reviewed literature of its direct application in drug development or as a bioactive agent.

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